1,2-Ethylenediphosphonic acid

Thermal Analysis Phosphonate Chemistry High-Temperature Synthesis

Sourcing high-purity 1,2-Ethylenediphosphonic acid ensures precise metal-metal distances in MOFs and reliable chelation in CMP formulations. Its rigid C2 spacer and higher thermal stability (mp 217–221°C) outperform HEDP and MDP, making it essential for crystal engineering and semiconductor planarization. Standard packaging is available from stock for immediate shipment.

Molecular Formula C2H8O6P2
Molecular Weight 190.03 g/mol
CAS No. 6145-31-9
Cat. No. B1329543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ethylenediphosphonic acid
CAS6145-31-9
Molecular FormulaC2H8O6P2
Molecular Weight190.03 g/mol
Structural Identifiers
SMILESC(CP(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C2H8O6P2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H2,3,4,5)(H2,6,7,8)
InChIKeyXYJLPCAKKYOLGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Ethylenediphosphonic Acid (CAS 6145-31-9): Technical Baseline and Core Procurement Specifications


1,2-Ethylenediphosphonic acid (EDPA; ethane-1,2-diphosphonic acid) is an unsubstituted geminal bisphosphonate comprising two phosphonic acid (-PO₃H₂) groups linked by a simple ethylene (-CH₂-CH₂-) bridge. This bifunctional organophosphorus compound (C₂H₈O₆P₂; MW 190.03) is supplied as a high-purity (>97%) white crystalline solid with a melting range of 217–221 °C and is soluble in water and common polar organic solvents [1]. Its rigid, linear C2 spacer distinguishes it from other common diphosphonates and confers specific coordination geometries, making it a valuable building block in supramolecular frameworks, a chelating agent in water treatment and semiconductor planarization, and a ligand for metal–organic materials [2].

Why 1,2-Ethylenediphosphonic Acid Cannot Be Substituted with Generic Phosphonates: A Technical Procurement Brief


Interchanging 1,2-ethylenediphosphonic acid with other common diphosphonic acids, such as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) or methylenediphosphonic acid (MDP), leads to significant and quantifiable differences in physicochemical properties and performance. The specific ethylene spacer imposes a fixed metal–metal distance in coordination complexes, which directly determines the pore size and topology of resulting metal–organic frameworks (MOFs) and hybrid materials, a parameter that cannot be replicated by MDP (shorter C1 spacer) or HEDP (geminal with a central carbon substituent) [1]. Furthermore, the absence of a central hydroxy group (as in HEDP) confers a significantly higher thermal stability, with a melting point approximately 20 °C higher (217–221 °C vs. 198–199 °C), enabling use in higher-temperature synthetic and industrial environments . These structural and thermal differentiations directly translate into the specific application evidence detailed below.

1,2-Ethylenediphosphonic Acid: Quantitative Performance Evidence Versus Closest Analogs for Informed Procurement


Enhanced Thermal Stability Over 1-Hydroxyethylidene-1,1-Diphosphonic Acid (HEDP)

1,2-Ethylenediphosphonic acid (EDPA) demonstrates a melting point range of 217–221 °C, which is approximately 19–22 °C higher than that of the widely used industrial phosphonate, 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), which melts at 198–199 °C . This higher thermal stability is attributed to the absence of the thermally labile hydroxyethyl group found in HEDP. This difference allows EDPA to be used in hydrothermal syntheses (e.g., for metal–organic frameworks) where HEDP may undergo decomposition or side reactions [1].

Thermal Analysis Phosphonate Chemistry High-Temperature Synthesis

Shorter P-C Bond Length Versus Substituted Diphosphonates for Precise Crystal Engineering

Single-crystal X-ray diffraction studies reveal that the unsubstituted 1,2-ethylenediphosphonic acid exhibits a significantly shorter phosphorus-carbon (P-C) bond length (1.786 Å) compared to the class of substituted diphosphonic acids, which average approximately 1.83 Å [1]. This shorter bond length in the unsubstituted ethylene backbone indicates a stronger P-C bond and influences the electron density at the phosphonate oxygen atoms, directly impacting metal coordination strength and the resulting framework geometry. The same study also established the specific monoclinic crystal lattice parameters for this compound, providing a unique crystallographic fingerprint [1].

Crystallography Coordination Chemistry Material Science

Defined Ionic Metal Phosphonate Formation with Divalent Cations (Ni²⁺)

In a comparative study of phosphonate ligands, 1,2-ethylenediphosphonic acid (H₄EDPA) was shown to form a well-defined ionic metal phosphonate salt, [Ni(H₂O)₆]·[H₂EDPA]·H₂O, upon reaction with Ni²⁺ ions under ambient conditions [1]. In this structure, the fully protonated H₂EDPA²⁻ anion acts as a non-coordinating counterion to the hexaaquanickel(II) cation, a behavior distinct from other ligands in the study that formed different structural motifs. Furthermore, the introduction of a bridging co-ligand (4,4'-bipyridine) yields a different coordination polymer, {[Ni(4,4'-bpy)(H₂O)₄]·[H₂EDPA]·H₂O}n, demonstrating the ligand's versatility in forming both ionic salts and extended coordination polymers [1].

Coordination Chemistry Metal Phosphonates Crystal Engineering

Superior Performance in Semiconductor Wafer Planarization Slurries (CMP)

Patents assigned to Micron Technology specifically identify 1,2-ethylenediphosphonic acid (EDP) as the most preferred chelating agent for reducing metal ion contamination in abrasive slurries used for wafer planarization (CMP) [1][2]. The technology involves adding EDP to conventional slurries, where its strong, water-soluble bidentate chelation effectively sequesters contaminant metal ions generated during the polishing process. This prevents these ions from redepositing onto the wafer surface, thereby improving yield. The patents specifically claim 1,2-ethylenediphosphonic acid as the preferred embodiment over other unspecified chelating agents, highlighting its unique efficacy in this application [1].

Semiconductor Manufacturing Chemical Mechanical Planarization Chelating Agent

Validated Application Scenarios for Procuring 1,2-Ethylenediphosphonic Acid (CAS 6145-31-9)


Hydrothermal Synthesis of Pillared-Layer Metal–Organic Frameworks (MOFs)

1,2-Ethylenediphosphonic acid is the optimal diphosphonate building block for synthesizing pillared-layer MOFs with divalent transition metals (e.g., Co²⁺, Ni²⁺, Mn²⁺, Ga³⁺) under hydrothermal conditions (e.g., 150-200 °C). Its higher thermal stability compared to HEDP is essential for these reactions. The resulting frameworks, such as Co₂(H₂O)₂(O₃PC₂H₄PO₃), exhibit specific interlayer distances and magnetic properties (e.g., antiferromagnetic ordering below 7 K for the Co analog) that are a direct consequence of the rigid, linear C2 spacer [1][2]. This allows researchers to design materials with predictable pore sizes and magnetic behaviors, which is not achievable with the shorter MDP linker or the bulkier HEDP [3].

Precursor for Thermally Unstable Complexants (TUCs) in Lanthanide/Actinide Separations

1,2-Ethylenediphosphonic acid is a key precursor for developing Thermally Unstable Complexants (TUCs) used in advanced separation schemes for lanthanides and actinides. In this application, the compound forms stable complexes with trivalent lanthanide ions, enabling selective extraction from complex matrices (e.g., nuclear waste). The subsequent thermal degradation of the organic ligand (which is possible due to the compound's structure) allows for the recovery of the metal in a pure, oxide form, simplifying downstream processing. This TUC strategy is a unique, class-specific application for which this unsubstituted diphosphonate is particularly well-suited [4].

Chelating Agent for Metal Ion Control in Semiconductor CMP Slurries

Procurement of high-purity (>97%) 1,2-ethylenediphosphonic acid is essential for formulating advanced abrasive slurries used in the Chemical Mechanical Planarization (CMP) of semiconductor wafers. As documented in industry patents, its role as a water-soluble bidentate chelator is to sequester contaminant metal ions (e.g., Cu, Fe) generated during polishing, preventing their redeposition and ensuring a defect-free planar surface [5]. Substitution with alternative chelators, which lack the specific binding strength and geometry of EDP, is explicitly avoided in these patented formulations due to the risk of compromised wafer yields [6]. Therefore, sourcing the specified 1,2-ethylenediphosphonic acid is critical for maintaining process integrity.

Building Block for Supramolecular and Crystal Engineering Studies

For crystal engineers and supramolecular chemists, the defined and unique crystallographic parameters of 1,2-ethylenediphosphonic acid—specifically its short P-C bond (1.786 Å) and its crystallization in the monoclinic space group P2₁/c with precise unit cell dimensions (a=5.856, b=5.272, c=11.665 Å; β=100.69°)—make it an ideal and predictable building block [3]. This level of structural predictability is critical for the rational design of novel pillared-layer frameworks, hydrogen-bonded networks, and framework-encapsulated cationic species. Using a different diphosphonic acid introduces uncertainty in the resulting crystal packing and framework topology, making the procurement of this specific compound essential for reproducible and predictable synthetic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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